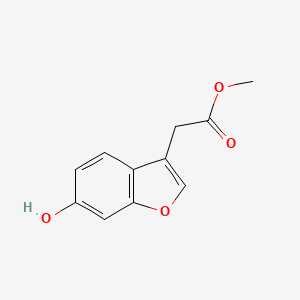

Methyl 2-(6-hydroxybenzofuran-3-yl)acetate

Description

Historical Context and Significance of Benzofuran (B130515) Scaffolds in Medicinal Chemistry and Organic Synthesis

The journey of the benzofuran scaffold began in 1870 when it was first synthesized by Perkin. evitachem.comchemicalbook.com Since this discovery, benzofuran and its derivatives have become a cornerstone in the development of new pharmaceuticals and are frequently encountered in natural products. chemicalbook.comnih.gov The versatility of the benzofuran nucleus has captivated chemists and pharmaceutical researchers, leading to its integration into a multitude of compounds with therapeutic potential. evitachem.comchemicalbook.com

The significance of benzofuran scaffolds is rooted in their wide spectrum of biological activities. Derivatives have been shown to possess antimicrobial, antitumor, anti-inflammatory, antidiabetic, and antiviral properties, among others. evitachem.comtdcommons.orgnih.gov This broad utility has established the benzofuran framework as an attractive target for drug development. rsc.org Many clinically approved drugs and natural products feature this heterocyclic system, underscoring its importance in medicinal chemistry. rsc.orgmdpi.com For instance, Amiodarone, an antiarrhythmic drug, and the natural product Coumestrol, which has estrogenic activity, both contain the benzofuran core.

The ever-increasing demand for novel therapeutic agents has driven extensive research into the synthesis of benzofuran derivatives. chemicalbook.comnih.gov Organic chemists have devised numerous innovative and efficient synthetic strategies to construct and modify the benzofuran nucleus. evitachem.com These methods often employ transition-metal catalysts, such as palladium and copper, to facilitate the formation of these complex structures, highlighting the synergy between organic synthesis and the pursuit of medicinally relevant molecules. chemicalbook.com

Overview of Methyl 2-(6-hydroxybenzofuran-3-yl)acetate within the Benzofuran Derivative Landscape

This compound is a specific derivative belonging to the vast family of benzofurans. While not as extensively studied as some other members of its class, its structure embodies key features that are of interest in medicinal chemistry. The molecule consists of the core benzofuran structure with a hydroxyl (-OH) group at the 6-position and a methyl acetate (B1210297) group (-CH₂COOCH₃) at the 3-position.

The presence of a hydroxyl group on the benzene (B151609) ring and an ester functional group provides reactive sites for further chemical modifications, positioning it as a potentially valuable intermediate in the synthesis of more complex molecules. The substitution pattern is crucial, as the biological activity of benzofuran derivatives is often highly dependent on the nature and position of their substituents. For example, a related compound, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, serves as a key intermediate in the synthesis of Fruquintinib, a drug used for treating metastatic colorectal cancer. tdcommons.org This highlights the pharmaceutical relevance of the 6-hydroxybenzofuran (B80719) scaffold.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 726174-52-3 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₀O₄ chemicalbook.com |

| Molecular Weight | 206.19 g/mol chemicalbook.com |

| IUPAC Name | methyl 2-(6-hydroxy-1-benzofuran-3-yl)acetate sigmaaldrich.com |

| Physical Form | Light brown to light yellow solid chemicalbook.com |

Current Research Frontiers and Unaddressed Questions Pertaining to this Chemical Compound

Currently, dedicated research focusing exclusively on the biological activities or applications of this compound is not extensively documented in publicly available literature. The compound is primarily available through chemical suppliers for research purposes. chemicalbook.comsigmaaldrich.com However, its structural attributes, combined with the well-established biological significance of the benzofuran scaffold, suggest several promising avenues for future investigation.

Potential Research Frontiers:

Exploration of Biological Activity: A primary research frontier is the systematic evaluation of this compound's biological profile. Given that various benzofuran derivatives exhibit potent antimicrobial and anticancer activities, screening this compound against a panel of bacterial, fungal, and cancer cell lines would be a logical first step. mdpi.comekb.eg

Synthetic Intermediate: The compound's functional groups make it an ideal candidate as a building block for more complex molecules. The hydroxyl group can be modified to create ethers or esters, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. These new derivatives could then be tested for enhanced or novel biological activities.

Pro-drug Development: The methyl ester functionality could potentially be used in the design of pro-drugs, where the compound is metabolized in the body to release an active carboxylic acid derivative.

Unaddressed Questions:

What are the specific molecular targets of this compound, should it exhibit any biological activity?

Can this compound's synthesis be optimized for large-scale production, enhancing its utility as a synthetic intermediate?

Could this compound or its derivatives have applications beyond medicine, for example, in materials science as components of organic electronic materials, another field where benzofurans have found use?

Structure

2D Structure

3D Structure

Properties

CAS No. |

726174-52-3 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

methyl 2-(6-hydroxy-1-benzofuran-3-ylidene)acetate |

InChI |

InChI=1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5,12H,6H2,1H3 |

InChI Key |

WAYZUAFLMLFPIM-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=COC2=C1C=CC(=C2)O |

Canonical SMILES |

COC(=O)C=C1COC2=C1C=CC(=C2)O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 6 Hydroxybenzofuran 3 Yl Acetate and Analogous Benzofuran Structures

Established Reaction Pathways for the Benzofuran (B130515) Core Synthesis

The formation of the benzofuran ring is the initial and crucial phase in the synthesis of Methyl 2-(6-hydroxybenzofuran-3-yl)acetate. Several classical and contemporary methods are utilized for this purpose.

Pechmann Condensation with Resorcinol and Related Phenolic Precursors

The Pechmann condensation is a well-established method for the synthesis of coumarins, which can be adapted for the formation of benzofurans. This reaction typically involves the condensation of a phenol with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions wikipedia.org. In a variation relevant to the synthesis of the target molecule, resorcinol can be reacted with a suitable partner to form the 6-hydroxybenzofuran (B80719) core.

A specific application of this strategy involves the reaction of resorcinol with ethyl chloroacetylacetate in the presence of a strong acid like concentrated sulfuric acid. The reaction proceeds through the initial formation of a 4-hydroxycoumarin derivative, which can then be converted to the desired 2-(6-hydroxybenzofuran-3-yl)acetic acid. The mechanism involves an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich resorcinol ring, and subsequent cyclization and dehydration wikipedia.orggoogle.com.

Another related approach is the Perkin rearrangement, where a 2-halocoumarin undergoes a ring contraction in the presence of a base to yield a benzofuran derivative wikipedia.org. This method can be utilized to synthesize benzofuran-3-acetic acids from appropriately substituted coumarin (B35378) precursors researchgate.net. The reaction is initiated by the base-catalyzed opening of the lactone ring, followed by an intramolecular nucleophilic attack leading to the formation of the benzofuran ring wikipedia.org.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Reference |

| Resorcinol | Ethyl chloroacetylacetate | Concentrated H₂SO₄ | 2-(6-Hydroxybenzofuran-3-yl)acetic acid | google.com |

| 4-Bromomethylcoumarins | Aqueous NaOH, reflux | Base-mediated rearrangement | Benzofuran-3-acetic acids | researchgate.net |

| Resorcinol | Malic acid | Concentrated H₂SO₄ | Umbelliferone (a related coumarin) | scielo.br |

Alkylation and Cyclization Strategies Utilizing Phenol Derivatives

Alkylation of phenols followed by intramolecular cyclization is a versatile and widely used method for the synthesis of the benzofuran nucleus. This strategy typically involves the O-alkylation of a phenol with a reagent containing a suitable functional group that can subsequently participate in a ring-closing reaction.

For the synthesis of the 6-hydroxybenzofuran scaffold, a common starting material is a protected resorcinol derivative to ensure regioselectivity. For instance, 4-methoxy-2-(2-formylphenoxy)acetic acid, which can be derived from 2-hydroxy-4-methoxybenzaldehyde and chloroacetic acid, can undergo cyclization in the presence of acetic anhydride and sodium acetate (B1210297) to form 6-methoxybenzofuran researchgate.net. Subsequent demethylation yields the desired 6-hydroxybenzofuran.

A more direct approach involves the alkylation of resorcinol with a haloacetic acid derivative, followed by an intramolecular cyclization. The success of this method depends on controlling the O- versus C-alkylation and achieving the desired regioselectivity on the resorcinol ring.

| Phenolic Precursor | Alkylating Agent | Cyclization Conditions | Product | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Chloroacetic acid | Acetic anhydride, Sodium acetate | 6-Methoxybenzofuran | researchgate.net |

| Resorcinol derivatives | Propargyl bromide | Thermal intramolecular cyclization | 2-Methylbenzofuran derivatives |

Transition-Metal-Catalyzed Annulation and Cross-Coupling Approaches for Benzofuran Ring Formation

Modern synthetic organic chemistry offers a plethora of transition-metal-catalyzed reactions for the efficient construction of heterocyclic systems like benzofurans. These methods often provide high yields, good functional group tolerance, and mild reaction conditions.

Palladium-catalyzed reactions are prominent in this area. One such strategy is the intramolecular carbonylative annulation of o-alkynylphenols, which can generate functionalized benzofuran scaffolds nih.gov. Another approach involves the palladium-catalyzed direct annulation of benzoic acids with phenols to synthesize dibenzopyranones, a reaction that highlights the power of C-H activation in forming C-O bonds nih.gov. Furthermore, palladium-catalyzed heteroannulation of phenols with various coupling partners can lead to the formation of the benzofuran ring dntb.gov.ua.

Copper-catalyzed reactions also play a crucial role in benzofuran synthesis. Copper-catalyzed Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is an effective method for constructing the benzofuran core acs.orgnih.gov. This approach allows for the introduction of diverse substituents on the benzofuran ring.

Rhodium-catalyzed reactions have emerged as powerful tools for C-H functionalization, enabling the synthesis of complex benzofuran derivatives. For instance, rhodium-catalyzed redox-neutral annulations of N-phenoxyacetamides with ynones via successive double C-H bond activations can generate intricate indenols bearing a benzofuran unit bohrium.comnih.govmatilda.science. Rhodium(III)-catalyzed C-H functionalization of N-phenoxyacetamides with propargyl alcohols can also lead to the divergent synthesis of benzofuran frameworks researchgate.net.

| Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| Palladium | o-Alkynylphenols | Carbon monoxide | Carbonylative annulation | Benzo[b]furo[3,4-d]furan-1-ones | nih.gov |

| Palladium | Benzoic acids | Phenols | Direct annulation | Dibenzopyranones | nih.gov |

| Copper | Iodophenols | Terminal alkynes | Sonogashira coupling/cyclization | Benzofuran derivatives | acs.orgnih.gov |

| Rhodium | N-Phenoxyacetamides | Ynones | Redox-neutral annulation | Indenols with benzofuran unit | bohrium.comnih.govmatilda.science |

| Rhodium | N-Phenoxyacetamides | Propargyl alcohols | C-H functionalization | Benzofuran frameworks | researchgate.net |

Derivatization of the Acetic Acid Side Chain and Esterification to Methyl Ester

Once the 2-(6-hydroxybenzofuran-3-yl)acetic acid scaffold is synthesized, the final step is the esterification of the carboxylic acid group to obtain the target methyl ester.

Direct Esterification Procedures for this compound

Direct esterification of 2-(6-hydroxybenzofuran-3-yl)acetic acid with methanol (B129727) can be achieved using various methods. The Fischer-Speier esterification is a classic and straightforward approach, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid rug.nl. The reaction is reversible, and to drive it towards the product, either the water formed during the reaction is removed, or a large excess of the alcohol is used.

Given the presence of a phenolic hydroxyl group in the starting material, which is also acidic, care must be taken to avoid side reactions such as etherification. However, under controlled Fischer esterification conditions, the carboxylic acid is generally more reactive towards esterification than the phenol is towards etherification.

| Carboxylic Acid | Alcohol | Catalyst | Reaction Type | Product | Reference |

| 2-(6-Hydroxybenzofuran-3-yl)acetic acid | Methanol | H₂SO₄ or HCl | Fischer-Speier Esterification | This compound | rug.nl |

Conversion from 2-(6-hydroxybenzofuran-3-yl)acetic Acid and its Precursors

The synthesis of this compound is often achieved by first preparing the corresponding carboxylic acid, 2-(6-hydroxybenzofuran-3-yl)acetic acid, and then converting it to the methyl ester tdcommons.org. A novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, a closely related compound, has been reported, which could potentially be adapted for the synthesis of the target acetic acid derivative tdcommons.org. A robust four-step, one-pot process has also been developed for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid novartis.com.

Once the carboxylic acid is obtained, several methods can be employed for its conversion to the methyl ester. Besides the Fischer esterification mentioned above, other milder and more efficient reagents can be used. Trimethylsilyldiazomethane (TMS-diazomethane) is a particularly effective reagent for the methylation of carboxylic acids. It reacts under very mild conditions and proceeds nearly quantitatively, often without the need for purification researchgate.net. This method is advantageous as it avoids the harsh acidic conditions of the Fischer esterification, which could be beneficial for sensitive substrates. The reaction is typically carried out by adding a solution of TMS-diazomethane to the carboxylic acid in a suitable solvent mixture, such as toluene and methanol, at room temperature researchgate.net.

| Precursor | Reagent | Conditions | Product | Reference |

| 2-(6-Hydroxybenzofuran-3-yl)acetic acid | Trimethylsilyldiazomethane | Toluene/Methanol, room temperature | This compound | researchgate.net |

Regioselective Functionalization and Substituent Introduction on the Benzofuran Moiety

Regioselective functionalization is a key aspect in the synthesis of complex benzofuran derivatives, allowing for the precise introduction of various substituents at specific positions on the benzofuran ring system. This control is essential for structure-activity relationship (SAR) studies and the development of targeted therapeutic agents.

The hydroxyl group at the C-6 position of the benzofuran ring often requires protection during synthetic sequences to prevent unwanted side reactions. The choice of protecting group is critical and depends on the reaction conditions of subsequent steps. Common protecting groups for phenols include ethers (e.g., methyl, benzyl, methoxymethyl (MOM)) and silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS)).

| Protecting Group | Protection Reagent | Deprotection Condition | Reference |

| Benzyl (Bn) | Benzyl bromide (BnBr), base (e.g., K2CO3) | H2, Pd/C | rsc.org |

| Methoxymethyl (MOM) | Methoxymethyl chloride (MOMCl), base | Acid (e.g., HCl) | nih.gov |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | TBAF | N/A |

Halogenation of the benzofuran ring provides valuable intermediates for further functionalization, particularly through cross-coupling reactions. The regioselectivity of halogenation is influenced by the reaction conditions and the substitution pattern of the benzofuran starting material.

Direct bromination of benzofuran can lead to the formation of 2-bromo- or 3-bromobenzofuran, depending on the conditions. For instance, bromination of benzofuran can yield 2,3,5-tribromobenzofuran. rsc.org The C-2 and C-3 positions are generally more reactive towards electrophilic substitution. Halogenation at the C-6 position often requires a different strategy, such as starting with a pre-functionalized benzene (B151609) ring before the benzofuran ring formation. For example, 2-(6-bromobenzofuran-3-yl)acetic acid has been used as a key fragment in the development of enzyme inhibitors. monash.edu The bromination of benzofuran and its methyl derivatives has been studied, revealing the formation of adducts with the halogen. rsc.org

| Halogenating Agent | Position(s) Halogenated | Conditions | Reference |

| N-Bromosuccinimide (NBS) | C-2, C-3 | AIBN, CCl4 | rsc.org |

| Bromine (Br2) | C-2, C-3, C-5 | Acetic acid | rsc.org |

| Iodine (I2) | C-2 | NIS, CH3CN | rsc.org |

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, are powerful tools for introducing a wide array of alkyl and aryl substituents onto the benzofuran scaffold. rsc.org These reactions typically involve the coupling of a halogenated or triflated benzofuran with an organometallic reagent.

For example, Sonogashira coupling of an iodobenzofuran derivative with a terminal alkyne is a key step in the synthesis of certain natural products. rsc.org Similarly, Suzuki coupling of a bromobenzofuran with a boronic acid can introduce aryl groups. The order of substitution can be controlled to achieve high regioselectivity, with reactions being performed sequentially at the C-2, C-5, and C-3 positions. rsc.org Nickel-catalyzed cross-coupling reactions have also been employed for the synthesis of benzofuran derivatives. thieme.de

| Coupling Reaction | Reactants | Catalyst | Introduced Substituent | Reference |

| Sonogashira | Iodobenzofuran, Terminal alkyne | Pd(PPh3)2Cl2, CuI | Alkynyl group | rsc.org |

| Suzuki | Bromobenzofuran, Arylboronic acid | Pd(PPh3)4, base | Aryl group | rsc.org |

| Negishi | Bromobenzofuran, Organozinc reagent | Ni(dppe)Cl2 | Alkyl/Aryl group | nih.gov |

| Buchwald-Hartwig | Bromobenzofuran, Amine | Palladium catalyst | Amino group | mdpi.com |

Stereoselective Synthesis and Chiral Intermediate Formation of Benzofuran Derivatives

The development of stereoselective methods for the synthesis of benzofuran derivatives is of great interest, particularly for applications in medicinal chemistry where enantiomeric purity can be crucial for biological activity. Chiral intermediates are often employed to control the stereochemistry of the final product.

One approach involves the use of chiral catalysts in cycloaddition reactions to form enantioenriched benzofuran-fused N-heterocycles. acs.org For instance, chiral squaramide has been used to catalyze the [4 + 2] cyclization of azadienes with azlactones. acs.org Another strategy involves the stereoselective synthesis of a key intermediate, such as an optically pure iodobenzofuran derivative, which can then be elaborated into the final target molecule. rsc.org The stereospecific ring-opening of aryl-substituted tetrahydrofurans via nickel-catalyzed cross-coupling reactions also provides a route to acyclic structures with controlled stereochemistry. nih.gov

Fragment-Based Synthesis and Structure-Guided Chemical Elaboration Techniques for Benzofuran Analogs

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying and developing new drug candidates. This approach involves screening small, low-molecular-weight fragments for binding to a biological target, followed by the chemical elaboration of these fragments into more potent lead compounds.

In the context of benzofuran derivatives, a fragment-based approach has been successfully used to develop inhibitors of the enzyme DsbA from Escherichia coli. monash.edumdpi.comlatrobe.edu.au A key fragment, 2-(6-bromobenzofuran-3-yl)acetic acid, was identified and subsequently elaborated at various positions around the benzofuran scaffold. monash.edu This structure-guided chemical elaboration, often informed by X-ray crystallography of the fragment bound to the target protein, allows for the rational design of more potent and selective inhibitors. mdpi.com The synthesis of hydroxy and bromo analogs of the hit fragment at the C-5 and C-6 positions was crucial for broadening the chemical space for elaboration. mdpi.com

Advanced Synthetic Approaches, Including Microwave-Assisted Synthesis

To improve the efficiency and sustainability of synthetic routes to benzofuran derivatives, advanced methodologies are being explored. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govresearchgate.net

Advanced Spectroscopic Characterization and Elucidation of Methyl 2 6 Hydroxybenzofuran 3 Yl Acetate S Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular skeleton and the chemical environment of each atom.

While specific, published spectra for Methyl 2-(6-hydroxybenzofuran-3-yl)acetate are not widely available, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzofuran (B130515) ring system would appear in the downfield region (typically 6.5-8.0 ppm). The methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group and the methoxy (B1213986) protons (-OCH₃) would produce signals in the upfield region, with the methoxy signal being a characteristic singlet around 3.7 ppm. The phenolic hydroxyl proton (-OH) would present as a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the ester group would be the most downfield signal (around 170 ppm). Carbons of the aromatic and furan (B31954) rings would resonate between 100 and 160 ppm. The methylene and methoxy carbons would appear in the more shielded, upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzofuran Aromatic Protons | 6.5 - 8.0 | 100 - 160 |

| Methylene (-CH₂-) | ~3.6 - 3.8 | ~35 - 45 |

| Methoxy (-OCH₃) | ~3.7 | ~52 |

| Phenolic Hydroxyl (-OH) | Variable (Broad Singlet) | N/A |

| Ester Carbonyl (C=O) | N/A | ~170 - 172 |

Note: These are predicted ranges. Actual experimental values may vary.

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to establish the connectivity between the protons on the benzofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on their corresponding, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure. For instance, it would show correlations from the methylene protons to the ester carbonyl carbon and to carbons in the furan ring, confirming the position of the acetate side chain.

Should this compound be investigated as a ligand for a biological macromolecule, ligand-detected NMR techniques would be invaluable for characterizing the binding interaction. These methods are powerful because they focus on the signals of the small molecule ligand, allowing studies with small amounts of valuable protein.

Saturation-Transfer Difference (STD): In an STD-NMR experiment, specific resonances of the protein are saturated. This saturation is transferred via nuclear Overhauser effect (NOE) to any bound ligand. By subtracting a spectrum with saturation from one without, only the signals of the binding ligand remain. This confirms binding and can identify the specific protons of the ligand that are in closest proximity to the protein surface, defining the binding epitope.

WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This experiment leverages the transfer of magnetization from bulk water to the protein and then to the bound ligand. It is highly sensitive for detecting weak to moderate binding interactions.

While specific studies applying these techniques to this compound are not documented in the searched literature, their application would be a standard and informative step in a drug discovery or chemical biology context.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and identifying the fragmentation patterns of a molecule. For this compound (Molecular Formula: C₁₁H₁₀O₄), HRMS would provide a highly accurate mass measurement.

Molecular Formula Confirmation: The theoretical exact mass of the neutral molecule is 206.0579 Da. Techniques like electrospray ionization (ESI) would typically detect the protonated molecule [M+H]⁺ with a theoretical m/z of 207.0652 or the deprotonated molecule [M-H]⁻ at 205.0506. Experimental measurement of this m/z value to within a few parts per million (ppm) of the theoretical value provides strong evidence for the assigned molecular formula.

Fragment Analysis: Tandem mass spectrometry (MS/MS) experiments involve isolating the parent ion and inducing fragmentation. The resulting fragment ions provide structural information. Plausible fragmentation pathways for this molecule could include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonylmethyl group (-CH₂COOCH₃). Analysis of these fragments helps to confirm the presence and connectivity of the acetate side chain.

Table 2: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₁O₄⁺ | 207.0652 |

| [M+Na]⁺ | C₁₁H₁₀O₄Na⁺ | 229.0471 |

| [M-H]⁻ | C₁₁H₉O₄⁻ | 205.0506 |

Vibrational (Infrared) and Electronic (Ultraviolet-Visible) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong, broad band around 3200-3500 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. A sharp, intense peak around 1730-1750 cm⁻¹ would be characteristic of the C=O stretch of the ester functional group. Absorptions in the 1500-1600 cm⁻¹ region would correspond to C=C stretching within the aromatic ring, while C-O stretching bands would appear in the 1000-1300 cm⁻¹ fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The benzofuran core constitutes a significant chromophore. The UV-Vis spectrum, likely recorded in a solvent like methanol (B129727) or ethanol, would show absorption maxima (λ_max_) corresponding to π→π* transitions within the conjugated aromatic system. The position and intensity of these absorptions are sensitive to the substitution pattern on the ring.

X-ray Crystallography Studies of this compound Complexes with Biomolecules

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid state. While there are no published crystal structures for this compound itself or in a complex, this technique would provide unparalleled insight.

If a suitable single crystal of the compound could be grown and analyzed, the resulting structure would confirm the planarity of the benzofuran ring system and reveal the precise bond lengths, bond angles, and the conformation of the acetate side chain.

Furthermore, co-crystallizing the molecule with a target biomolecule, such as an enzyme or receptor, would be a major goal in structural biology. The resulting complex structure would reveal the exact binding mode of the ligand in the protein's active site. It would show the specific intermolecular interactions, such as hydrogen bonds (e.g., from the phenolic hydroxyl group) and hydrophobic contacts, that are responsible for the binding affinity and selectivity. This information is invaluable for structure-based drug design and for understanding the molecule's mechanism of action at an atomic level. Studies on related benzofuran derivatives have successfully used this technique to elucidate their structures and interactions.

Chemical Reactivity and Transformation Pathways of Methyl 2 6 Hydroxybenzofuran 3 Yl Acetate

Oxidation Reactions of the Hydroxyl Group and Related Functionalities

The phenolic hydroxyl group and the electron-rich furan (B31954) ring of Methyl 2-(6-hydroxybenzofuran-3-yl)acetate are susceptible to oxidation under various conditions. The oxidation of benzofuran (B130515) derivatives can lead to a range of products, depending on the oxidant and reaction conditions. For instance, the oxidation of benzofurans can result in the formation of salicylaldehydes. mdpi.com In some cases, oxidation can lead to the formation of benzofuran-2-one derivatives. nih.gov

The furan ring itself can undergo oxidative ring-opening. For example, furans with a β-ketoester group at the 2-position can be oxidized by Mn(III)/Co(II) catalysts in the presence of oxygen to yield 1,4-dicarbonyl compounds. rsc.org While the substrate does not possess this specific substitution pattern, it highlights the general reactivity of the furan moiety towards oxidation.

Here is a table summarizing potential oxidation reactions:

| Oxidizing Agent | Potential Product | Comments |

|---|---|---|

| Mild Oxidants (e.g., Fremy's salt) | Quinone derivatives | Oxidation of the phenolic hydroxyl group. |

| Stronger Oxidants (e.g., KMnO4, O3) | Ring-opened products (e.g., dicarboxylic acids) | Cleavage of the furan or benzene (B151609) ring. |

| Mn(III)/Co(II) catalysts with O2 | Oxidative ring-opening of the furan ring | Leads to 1,4-dicarbonyl compounds. rsc.org |

Reduction Processes Affecting the Furan Ring and Other Electrophilic Sites

The benzofuran ring system of this compound can undergo reduction, primarily affecting the furan ring. Catalytic hydrogenation is a common method for the reduction of the furan moiety in benzofurans, leading to the corresponding 2,3-dihydrobenzofuran (B1216630) derivatives. The choice of catalyst and reaction conditions can influence the extent of reduction.

Additionally, the ester group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4). This transformation would yield 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)ethanol.

The following table outlines possible reduction pathways:

| Reducing Agent | Affected Functional Group | Product |

|---|---|---|

| H2, Pd/C | Furan ring | Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate |

| LiAlH4 | Methyl ester | 2-(6-hydroxybenzofuran-3-yl)ethanol |

| NaBH4 | Methyl ester (under specific conditions) | 2-(6-hydroxybenzofuran-3-yl)ethanol |

Electrophilic Aromatic Substitution Reactions on the Benzofuran Ring System

The benzofuran ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the substituents on the ring. pearson.comlibretexts.orglibretexts.org In this compound, the hydroxyl group at the 6-position is a strong activating group and an ortho-, para-director. The acetate (B1210297) group at the 3-position is a deactivating group. Therefore, electrophilic attack is expected to occur preferentially at the positions activated by the hydroxyl group, namely the 5- and 7-positions of the benzofuran ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For benzofuran, electrophilic attack at the 2-position is often favored due to the stability of the resulting intermediate carbocation, which is stabilized by the adjacent oxygen atom. stackexchange.comechemi.com However, in this substituted derivative, the directing effect of the powerful hydroxyl group is likely to dominate.

The table below summarizes the expected outcomes of SEAr reactions:

| Reaction | Electrophile | Expected Major Products |

|---|---|---|

| Nitration (HNO3/H2SO4) | NO2+ | Methyl 2-(6-hydroxy-5-nitrobenzofuran-3-yl)acetate and Methyl 2-(6-hydroxy-7-nitrobenzofuran-3-yl)acetate |

| Halogenation (Br2, Cl2) | Br+, Cl+ | Methyl 2-(5-bromo-6-hydroxybenzofuran-3-yl)acetate and Methyl 2-(7-bromo-6-hydroxybenzofuran-3-yl)acetate |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Aryl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been widely applied in the synthesis of pharmaceuticals. researchgate.net These reactions are particularly useful for modifying the benzofuran scaffold. nih.gov To perform a cross-coupling reaction on this compound, it would first need to be functionalized with a suitable leaving group, such as a halide (e.g., bromide or iodide) or a triflate. This functionalization would typically be achieved through an electrophilic halogenation or by converting the hydroxyl group into a triflate.

Once functionalized, the derivative can participate in various palladium-catalyzed cross-coupling reactions, including:

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. acs.orgthieme-connect.comacs.orgsemanticscholar.orgresearchgate.netrsc.org

Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl linkage. nih.gov

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

This table illustrates potential cross-coupling applications:

| Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |

|---|---|---|---|

| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2/CuI | Alkynyl-substituted benzofuran |

| Suzuki | Arylboronic acid | Pd(OAc)2/SPhos | Aryl-substituted benzofuran nih.gov |

| Heck | Alkene | Pd(OAc)2/P(o-tolyl)3 | Alkenyl-substituted benzofuran |

Hydrolysis of the Methyl Ester and Subsequent Amidation or Nitrile Formation

The methyl ester group of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(6-hydroxybenzofuran-3-yl)acetic acid. This carboxylic acid serves as a key intermediate for further functionalization.

The resulting carboxylic acid can be converted into an amide by reaction with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an amine.

Furthermore, the carboxylic acid can be transformed into a nitrile. This can be achieved by converting the acid to a primary amide, followed by dehydration with a reagent like phosphorus pentoxide (P2O5) or thionyl chloride.

The following table details these transformations:

| Reaction | Reagents | Intermediate/Product |

|---|---|---|

| Ester Hydrolysis | NaOH, H2O then H3O+ | 2-(6-hydroxybenzofuran-3-yl)acetic acid |

| Amidation | Amine, DCC or EDC | N-substituted 2-(6-hydroxybenzofuran-3-yl)acetamide |

Etherification and Alkylation Reactions at the Hydroxyl and Other Nucleophilic Centers

The phenolic hydroxyl group at the 6-position of this compound is nucleophilic and can readily undergo etherification and alkylation reactions. semanticscholar.org In the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), the hydroxyl group is deprotonated to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with an alkyl halide or other electrophile to form an ether.

This reactivity allows for the introduction of a wide variety of substituents at the 6-position, which can be used to modulate the biological activity or physical properties of the molecule.

The table below provides examples of etherification and alkylation reactions:

| Reaction | Electrophile | Base | Product |

|---|---|---|---|

| Williamson Ether Synthesis | Alkyl halide (e.g., CH3I, BnBr) | K2CO3, NaH | Methyl 2-(6-alkoxybenzofuran-3-yl)acetate |

| Acylation | Acyl chloride (e.g., AcCl) | Pyridine | Methyl 2-(6-acetoxybenzofuran-3-yl)acetate |

Computational Chemistry and Theoretical Studies on Methyl 2 6 Hydroxybenzofuran 3 Yl Acetate

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of interaction.

Docking simulations place Methyl 2-(6-hydroxybenzofuran-3-yl)acetate into the binding site of a target protein, allowing for the identification of putative binding pockets. The analysis of the resulting docked poses reveals key amino acid residues that may interact with the ligand. Studies on similar benzofuran-containing molecules have shown that interactions are often driven by a combination of forces. For instance, the benzofuran (B130515) core can engage in π-π stacking interactions with aromatic residues like Tyrosine (Tyr) and Phenylalanine (Phe). nih.gov The hydroxyl group is a potent hydrogen bond donor and acceptor, likely forming crucial hydrogen bonds with polar residues such as Serine (Ser), Threonine (Thr), Asparagine (Asn), or Glutamine (Gln). nih.govbioinformation.net The ester moiety can also participate in hydrogen bonding.

Key interacting residues identified in docking studies of analogous benzofuran scaffolds with enzymes implicated in Alzheimer's disease include Gln73 and Lys107. nih.gov In studies targeting bacterial β-lactamase, residues such as Ser70, Tyr105, Ser130, and Arg244 have been shown to form intermolecular interactions, including hydrogen bonds and π-alkyl stacking, with related inhibitor compounds. bioinformation.net These examples highlight the types of interactions that this compound could form within a protein's active site.

Interactive Table: Examples of Key Interacting Residues for Benzofuran-like Scaffolds

| Interacting Residue | Potential Interaction Type | Reference |

| Tyrosine (Tyr) | π-π stacking, Hydrogen bond | nih.govbioinformation.net |

| Serine (Ser) | Hydrogen bond | bioinformation.net |

| Arginine (Arg) | Hydrogen bond, Electrostatic | bioinformation.net |

| Glutamine (Gln) | Hydrogen bond | nih.gov |

| Lysine (Lys) | Hydrogen bond, Electrostatic | nih.gov |

Scoring functions are algorithms used in molecular docking to estimate the binding affinity between the ligand and its target protein. The results are typically expressed as a binding energy value, with more negative values indicating a stronger, more favorable interaction. These scores are used to rank different compounds or different binding poses of the same compound. bioinformation.net

For example, docking studies of various potential enzyme inhibitors have reported binding energies in the range of -5.00 kcal/mol to -8.6 kcal/mol. bioinformation.netdergipark.org.tr A compound exhibiting a docking score of -8.6 kcal/mol against β-lactamase was identified as a highly potent inhibitor based on this theoretical affinity. bioinformation.net The assessment of binding affinity for this compound against various targets would involve calculating such scores to predict its inhibitory potential and compare it against known inhibitors.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. It is a cornerstone of computational chemistry for gaining fundamental insights into molecular properties.

The first step in a typical DFT study is geometry optimization, where the algorithm calculates the lowest energy arrangement of the atoms in the molecule, resulting in its most stable 3D conformation. physchemres.orgsemanticscholar.org For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles. Studies on related benzofuran structures have demonstrated that DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can predict geometries that are in good agreement with experimental data obtained from X-ray crystallography. physchemres.orgsemanticscholar.org Conformational analysis would reveal the planarity of the benzofuran ring system and the orientation of the acetate (B1210297) side chain relative to the ring. nih.gov

DFT calculations can predict various spectroscopic properties. For example, vibrational frequencies can be calculated to simulate an infrared (IR) spectrum, and chemical shifts can be computed to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. semanticscholar.orgsemanticscholar.org These theoretical spectra can be compared with experimental data to confirm the molecule's structure.

Furthermore, DFT is used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. semanticscholar.org Computational studies on similar aromatic compounds have reported HOMO energies around -6.5 eV and LUMO energies around -4.3 eV. dergipark.org.tr

Interactive Table: Example Frontier Orbital Energies from DFT Studies

| Parameter | Description | Typical Calculated Value (eV) | Reference |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.9 | dergipark.org.trsemanticscholar.org |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -4.3 | dergipark.org.trsemanticscholar.org |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3.5 to 4.0 | semanticscholar.org |

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to assess a molecule's potential to be developed into a drug. Drug-likeness is often evaluated based on established guidelines like Lipinski's Rule of Five. lew.romdpi.com

A molecule is generally considered "drug-like" if it satisfies the following criteria:

Molecular Weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Based on its structure, this compound is expected to comply with these rules. Further in silico predictions can estimate its pharmacokinetic profile, including parameters like human intestinal absorption (HIA) and permeability through Caco-2 cells (a model for the intestinal barrier). mdpi.com High Caco-2 permeability and good HIA are desirable for orally administered drugs. mdpi.com Additionally, predictions can indicate whether the compound is likely to be a substrate or inhibitor of important metabolic enzymes (like Cytochrome P450) or transporters (like P-glycoprotein), which is crucial for anticipating drug-drug interactions. mdpi.comnih.gov

Interactive Table: Predicted Pharmacokinetic and Drug-Likeness Properties

| Property | Description | Predicted Value/Compliance | Reference |

| Molecular Weight | Mass of the molecule | Compliant (< 500 g/mol ) | lew.ro |

| logP | Lipophilicity | Compliant (< 5) | mdpi.com |

| Hydrogen Bond Donors | Number of OH, NH groups | Compliant (≤ 5) | lew.ro |

| Hydrogen Bond Acceptors | Number of O, N atoms | Compliant (≤ 10) | lew.ro |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | Likely High (> 70%) | dergipark.org.tr |

| Caco-2 Permeability | Rate of passage across intestinal cell model | Likely High (> 0.9 log Papp) | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system | Prediction dependent on specific model | mdpi.com |

| P-glycoprotein (P-gp) Substrate | Likelihood of being pumped out of cells | Prediction dependent on specific model | nih.gov |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

The journey of a drug through the body is described by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery pipeline is essential, as unfavorable ADME profiles are a primary cause of late-stage clinical trial failures. researchgate.net Computational models offer a rapid and cost-effective way to screen compounds for their ADME characteristics. scispace.com

For this compound, various physicochemical and pharmacokinetic properties would be calculated using established computational models. These predictions are typically based on the compound's structure and rely on algorithms trained with large datasets of experimentally verified molecules. scispace.com Key parameters that would be assessed include its lipophilicity (Log P), aqueous solubility (Log S), potential for human intestinal absorption (HIA), and its likelihood of crossing the blood-brain barrier (BBB). Furthermore, its interaction with crucial metabolic enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), would be predicted to foresee potential drug-drug interactions. nih.gov

An illustrative summary of predicted ADME properties for a compound like this compound is presented below.

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 206.19 g/mol | Influences size-related diffusion and transport. |

| Log P (Lipophilicity) | e.g., 1.5 - 2.5 | Affects absorption and membrane permeability. |

| Aqueous Solubility | e.g., Moderately Soluble | Crucial for absorption and formulation. |

| Human Intestinal Absorption (HIA) | e.g., High | Indicates good potential for oral absorption. researcher.life |

| Blood-Brain Barrier (BBB) Permeant | e.g., No | Suggests lower potential for CNS side effects. researcher.life |

| CYP2D6 Inhibitor | e.g., No | Lower risk of metabolic drug-drug interactions. |

| P-glycoprotein (P-gp) Substrate | e.g., No | Indicates lower susceptibility to efflux pumps. researcher.life |

Evaluation of Bioavailability Parameters

Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical determinant of a drug's efficacy. Computational tools are frequently used to assess a molecule's "drug-likeness" and predict its potential for good oral bioavailability. These evaluations often involve assessing compliance with established rules, such as Lipinski's Rule of Five and the Veber rule.

Lipinski's Rule of Five provides a set of guidelines for evaluating the drug-likeness of a chemical compound and its likelihood of being orally active. The criteria are:

Molecular weight ≤ 500 Daltons

Log P (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

This compound, with a molecular formula of C11H10O4, would be analyzed against these criteria. Its molecular weight is 206.19 g/mol . It possesses two hydrogen bond donors (from the hydroxyl group) and four hydrogen bond acceptors (the four oxygen atoms). Its Log P value would also be calculated. Based on these foundational properties, it is highly likely that the compound would comply with Lipinski's rules, suggesting a favorable profile for oral bioavailability.

A summary of these bioavailability-related parameters is shown in the table below.

| Parameter / Rule | Predicted Status | Implication for Bioavailability |

|---|---|---|

| Lipinski's Rule of Five | e.g., Compliant (0 violations) | Good potential for oral absorption and drug-likeness. |

| Veber Rule (Rotatable Bonds ≤ 10) | e.g., Compliant | Suggests good intestinal absorption. |

| Topological Polar Surface Area (TPSA) | e.g., < 140 Ų | Correlates with passive molecular transport through membranes. |

| Gastrointestinal (GI) Absorption | e.g., High | High probability of being absorbed from the gut. researcher.life |

Molecular Dynamics Simulations for Investigating Conformational Changes and Binding Dynamics

While ADME and bioavailability predictions provide insight into a drug's journey to its target, Molecular Dynamics (MD) simulations offer a window into the specific interactions at the molecular level. embopress.org MD is a computational method that simulates the physical movements of atoms and molecules over time, providing a detailed view of a compound's dynamic behavior and its interaction with a biological target, such as a protein or enzyme. nih.gov

For this compound, MD simulations would be employed to understand two key aspects: its conformational flexibility and its binding dynamics to a specific protein target.

Conformational Changes: The simulation would reveal the range of shapes (conformations) the molecule can adopt in a biological environment, such as in water. This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that fits into the binding site of its target protein. nih.gov The simulations track the positions of all atoms over nanoseconds or even microseconds, revealing the most stable and frequently occurring conformations.

Binding Dynamics: If a protein target is identified, MD simulations can model the process of this compound binding to it. This involves placing the compound near the protein's active site in a simulated physiological environment. The simulation would show how the compound docks into the binding pocket, which specific amino acid residues it interacts with, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). embopress.org By analyzing the stability of the resulting protein-ligand complex over the simulation time, researchers can estimate the binding affinity and the residence time of the compound in the active site, which are critical predictors of its potency and efficacy. nih.gov

Structure Activity Relationship Sar Investigations of Methyl 2 6 Hydroxybenzofuran 3 Yl Acetate and Its Analogs

Elucidation of Key Structural Features Influencing Biological Activity

The biological activity of benzofuran (B130515) derivatives is intricately linked to the specific arrangement and nature of their functional groups and core structure. The hydroxyl group at the C-6 position, the ester moiety at C-3, the saturation level of the furan (B31954) ring, and substituents on the bicyclic core all play significant roles in modulating the pharmacological effects of these compounds.

The substitution pattern on the benzene (B151609) portion of the benzofuran core is a critical determinant of biological activity. The hydroxyl group at the C-6 position, in particular, has been identified as essential for certain activities.

C-6 Hydroxyl Group: SAR studies have revealed that the hydroxyl group at the C-6 position of the benzofuran nucleus is crucial for the antibacterial activities of these compounds. Its presence is considered a key requirement for this specific biological effect.

Influence of C-6 Substitution: The nature of the substituent at C-6 significantly impacts the biological profile. For instance, in studies on antiproliferative agents, compounds featuring a methoxy (B1213986) group at the C-6 position demonstrated higher activity compared to those with a methoxy group at the C-7 position. This suggests that the C-6 position is electronically and sterically sensitive, and modifications here can fine-tune the compound's potency.

Ester Moiety: The ester group is another key pharmacophoric feature. Although many studies focus on substitutions at the C-2 position, the principles are relevant. Earlier SAR studies on benzofuran derivatives identified that an ester or the presence of heterocyclic ring substitutions at the C-2 position was crucial for the cytotoxic activity of the compounds. nih.gov For analogs of Methyl 2-(6-hydroxybenzofuran-3-yl)acetate, the acetate (B1210297) side chain at C-3 is expected to play a similar role, influencing properties like cell permeability and interaction with target proteins. The hydrolysis of the ester to a carboxylic acid can also dramatically alter the compound's properties and activity in vivo. Analysis of fluorinated benzofuran derivatives suggests that biological effects are enhanced by the presence of carboxyl or ester groups. nih.gov

| Structural Feature | Position | Observed Impact on Activity | Activity Type | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | C-6 | Essential for activity | Antibacterial | researchgate.net |

| Methoxy (-OCH₃) | C-6 | Higher potency compared to C-7 substitution | Antiproliferative | researchgate.net |

| Ester/Carboxyl | Benzofuran Core | Enhances biological effects | Anti-inflammatory, Anticancer | nih.gov |

| Ester | C-2 | Crucial for activity | Cytotoxic | nih.gov |

Saturation of the furan ring to form a 2,3-dihydrobenzofuran (B1216630) (coumaran) scaffold significantly alters the geometry and electronic properties of the molecule, leading to a distinct biological profile. The planar, aromatic furan ring becomes a non-planar, more flexible five-membered ring.

Investigations into both benzofuran and 2,3-dihydrobenzofuran scaffolds have shown that both are valuable in medicinal chemistry. nih.gov The choice between a saturated or unsaturated furan ring allows for the evaluation of the role of aromaticity in target engagement. nih.gov For example, studies on fluorinated benzofuran and dihydrobenzofuran derivatives as anti-inflammatory and potential anticancer agents have demonstrated that both core structures can yield highly active compounds. nih.gov The key to their potency often lies in the substitution pattern on the core rather than the saturation state of the furan ring alone. This indicates that the dihydrobenzofuran scaffold can effectively present key functional groups to a biological target, sometimes leading to improved activity or a different pharmacological profile compared to its aromatic counterpart. researchgate.net

The type and position of substituents on the benzofuran core and any attached aryl groups are paramount in defining the compound's biological activity.

Halogen Substituents: The introduction of halogen atoms such as fluorine, chlorine, or bromine can significantly enhance biological activity. nih.gov This is often attributed to their ability to form halogen bonds and alter the lipophilicity and electronic nature of the molecule. For instance, the presence of fluorine and bromine groups on both benzofuran and dihydrobenzofuran scaffolds has been shown to enhance their anti-inflammatory and anticancer effects. nih.gov In one series, adding a fluorine atom at position 4 of a 2-benzofuranyl moiety resulted in a twofold increase in inhibitory potency. nih.gov

Hydroxyl and Alkyl Groups: Besides the C-6 position, hydroxyl groups at other positions can also confer significant activity. SAR studies have shown that hydroxyl substituents at the C-3 and C-4 positions can result in good antibacterial activity. The introduction of a methyl group at the C-3 position has been shown to significantly increase antiproliferative activity against various cell lines. mdpi.com

External Aryl Moieties: For analogs containing external aryl rings, substituents on these rings play a crucial role. The position of a substituent can be critical; for example, a halogen atom at the para position of an N-phenyl ring has been associated with maximum cytotoxic activity. nih.gov The electronic properties of these substituents are also important, with both electron-donating and electron-withdrawing groups capable of influencing the activity profile depending on the specific biological target.

| Substituent | Position | Observed Impact on Activity | Activity Type | Reference |

|---|---|---|---|---|

| Fluorine, Bromine | Benzofuran/Dihydrobenzofuran Core | Enhances activity | Anti-inflammatory, Anticancer | nih.gov |

| Fluorine | Position 4 of 2-Benzofuranyl | 2-fold increase in potency | uPA Inhibition | nih.gov |

| Hydroxyl (-OH) | C-3, C-4 | Good activity | Antibacterial | nih.gov |

| Methyl (-CH₃) | C-3 | Significant increase in potency | Antiproliferative | mdpi.com |

| Halogen | para-position of external N-phenyl ring | Maximum activity | Cytotoxic | nih.gov |

Rational Design and Optimization of Benzofuran Derivatives for Enhanced Efficacy or Selectivity

The insights gained from SAR studies are fundamental to the rational design and optimization of novel benzofuran derivatives. By understanding which structural motifs are responsible for potency and selectivity, medicinal chemists can design new compounds with improved therapeutic properties. mdpi.com

One successful strategy is molecular hybridization , where the benzofuran scaffold is combined with other pharmacologically active moieties to create a single hybrid molecule with potentially synergistic or enhanced activity. This approach has been used to design benzofuran derivatives targeting cancer by inhibiting pathways like PI3K/VEGFR2. nih.gov

Optimization often involves a systematic exploration of substituents at key positions identified through SAR. For example, after identifying a lead compound, analogs are synthesized with varying steric and electronic properties (e.g., small vs. bulky groups, electron-donating vs. electron-withdrawing groups) to probe the binding pocket of the target enzyme or receptor. researchgate.net This process led to the discovery that for a series of benzofuro[2,3-b]pyridines, incorporating a strong electron-withdrawing fluorine atom at a specific position on an external phenyl ring resulted in a four-fold enhancement in potency. researchgate.net Such iterative design and synthesis cycles are crucial for optimizing a lead compound into a potential drug candidate. nih.govmdpi.com

Comparative SAR Analysis with Related Benzofuran and Fused-Ring Systems

To better understand the unique contribution of the benzofuran scaffold, it is useful to compare its SAR with isosteric and related fused-ring systems, such as benzothiophenes, indoles, and coumarins.

Benzothiophene (B83047): The replacement of the furan oxygen with a sulfur atom to give benzothiophene can have a significant impact on biological activity. While both scaffolds can serve as templates for potent agents, the heteroatom can be crucial for target interaction. In one study on Nampt inhibitors, replacing the benzofuran scaffold with benzothiophene led to a significant reduction in inhibitory action. rsc.org However, in other contexts, such as the development of selective PPARδ agonists, both benzothiophene and benzofuran templates have been successfully used to develop potent compounds. nih.gov

Indole (B1671886): The indole ring, where the oxygen is replaced by a nitrogen atom, is another important isostere. A comparative study of benzofuran and indole derivatives as tubulin polymerization inhibitors found that potent anticancer compounds could be developed from both scaffolds. researchgate.netnih.gov The specific interactions of the heteroatom (oxygen in benzofuran, nitrogen in indole) with the target protein often dictate which scaffold is preferred.

Coumarin (B35378): Coumarins (2H-1-benzopyran-2-ones) are isomers of benzofuran carboxylic acids and share a bicyclic aromatic structure. Both benzofuran and coumarin derivatives are widely investigated for their pharmacological properties, including anticancer effects. nih.govijpsr.com Studies have shown that conjugating an aurone-like benzofuran with a coumarin can yield novel compounds with more potent pro-apoptotic properties compared to the unconjugated benzofuran alone, demonstrating the potential for creating hybrid molecules from these related systems. nih.gov

Advanced Research on Biological Activities and Underlying Molecular Mechanisms of Methyl 2 6 Hydroxybenzofuran 3 Yl Acetate

Exploration of Molecular Targets and Pathways

The versatility of the benzofuran-3-yl acetate (B1210297) and related scaffolds allows them to interact with a diverse range of biological targets, including receptors, enzymes, and other proteins critical to cellular signaling and pathogen survival.

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS). nih.govacs.org Activation of GPR40 by agonists is a key therapeutic strategy for type 2 diabetes, as it enhances insulin release only in the presence of high glucose levels, thereby minimizing the risk of hypoglycemia. mdpi.com

Research has identified derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid, a structurally similar scaffold to Methyl 2-(6-hydroxybenzofuran-3-yl)acetate, as potent GPR40/FFA1 agonists. nih.govacs.org An optimized compound from this series, TAK-875, demonstrated significant efficacy in reducing plasma glucose and increasing insulin secretion during oral glucose tolerance tests in diabetic rats. acs.org The mechanism involves the direct potentiation of insulin secretion from pancreatic β-cells and may also involve the stimulation of incretin (B1656795) (GLP-1 and GIP) release from enteroendocrine cells. mdpi.comnih.gov

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that functions as a critical regulator in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is implicated in various diseases, including cancer and neurological disorders.

The benzofuran (B130515) scaffold has been successfully utilized to develop potent inhibitors of GSK-3β. A series of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) were designed as ATP-competitive inhibitors of human GSK-3β. nih.gov These compounds demonstrated high potency, with several exhibiting IC50 values in the low nanomolar range. X-ray crystallography of an early-generation compound bound to the GSK-3β active site provided crucial structural information for optimization. nih.gov Furthermore, a different derivative, 2-methyl-5-(3-{4-[(S)-methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole, was identified as a GSK-3β inhibitor that can decrease tau phosphorylation, a key pathological feature in Alzheimer's disease. nih.govfrontiersin.org

| Compound | Description | IC₅₀ (nM) | Source |

|---|---|---|---|

| Compound 1 | Parent Maleimide Compound | 7 ± 3 | nih.gov |

| Compound 3a | Piperidylmaleimide Derivative | 4 | nih.gov |

The enzyme DsbA is a thiol-disulfide oxidoreductase found in the periplasm of Gram-negative bacteria. It is essential for the correct folding of numerous virulence factors, such as toxins and adhesins, making it an attractive target for the development of anti-virulence therapies that disarm pathogens rather than killing them. nih.gov

A fragment-based drug discovery approach identified 2-(6-bromobenzofuran-3-yl)acetic acid, a close structural analog of this compound, as a hit compound that binds to the DsbA of Escherichia coli (EcDsbA). nih.govnih.gov X-ray crystal structures revealed that the benzofuran core binds within a hydrophobic groove adjacent to the enzyme's catalytic CXXC motif. nih.govlatrobe.edu.au Chemical elaboration of this fragment led to the development of more potent inhibitors, demonstrating that the benzofuran-3-acetic acid scaffold is a viable starting point for a novel class of EcDsbA inhibitors. nih.gov

| Compound | Description | Dissociation Constant (K_D) (µM) | Source |

|---|---|---|---|

| Compound 25 | 6-Phenoxy Derivative | 326 ± 25 | latrobe.edu.au |

| Compound 28 | 6-Benzyl Ether Derivative | 341 ± 57 | latrobe.edu.au |

The benzofuran nucleus has also been explored for its inhibitory activity against enzymes relevant to neurodegenerative diseases and diabetes.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a primary class of drugs used to manage the symptoms of Alzheimer's disease. scielo.br Several series of novel benzofuran-based compounds have been designed and synthesized as potent AChE inhibitors. One study reported benzofuran derivatives with IC50 values in the sub-micromolar range, comparable to the drug donepezil. nih.gov Molecular docking studies confirmed that these compounds bind effectively within the active site of the AChE enzyme. nih.gov Another study identified a benzofuran-azacyclic hybrid that showed potent, dual inhibitory activity against both AChE and BACE-1, another key enzyme in Alzheimer's pathology. nih.gov

α-Glycosidase (α-Gly) Inhibition: Inhibitors of α-glucosidase delay carbohydrate digestion and glucose absorption, representing a therapeutic approach for managing type 2 diabetes. researchgate.net A series of hydroxylated 2-phenylbenzofurans demonstrated potent inhibitory activity against α-glucosidase, with one compound proving to be 167 times more active than the reference drug, acarbose. nih.gov Similarly, a series of 2-acylbenzofurans showed significant α-glucosidase inhibition, with IC50 values ranging from 6.50 to 722.2 μM. nih.gov

| Target Enzyme | Compound Series | Most Potent IC₅₀ | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzofuran-based Derivatives | 0.058 µM | nih.gov |

| α-Glucosidase | 2-Acylbenzofurans | 6.50 µM | nih.gov |

| α-Glucosidase | Hydroxylated 2-Phenylbenzofurans | Reported 167x more active than acarbose | nih.gov |

Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation. nih.gov Genetic variants that increase LYP activity are strongly associated with a higher risk for numerous autoimmune diseases, including type 1 diabetes and rheumatoid arthritis. Therefore, specific inhibitors of LYP are being pursued as potential treatments for autoimmunity. nih.govacs.org

Using a structure-based design approach, a library of compounds based on the 6-hydroxy-benzofuran-5-carboxylic acid scaffold was synthesized and evaluated. nih.gov This work yielded potent LYP inhibitors with IC50 values ranging from 0.27 to 6.2 μM. nih.gov Further optimization led to the identification of highly potent and selective inhibitors with K_i_ values as low as 110 nM. nih.gov X-ray crystallography revealed that these inhibitors bind to both the active site and a nearby peripheral pocket of the LYP enzyme, providing a molecular basis for their high affinity and selectivity. nih.gov

| Compound Series | Potency Range (IC₅₀) | Optimized Compound (8b) Potency (K_i) | Source |

|---|---|---|---|

| 6-hydroxy-benzofuran-5-carboxylic acids | 0.27 - 6.2 µM | 110 nM | nih.govnih.gov |

Polyketide Synthase 13 (PKS13) is an essential enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. researchgate.net This makes PKS13 an attractive target for novel anti-tuberculosis drugs.

A benzofuran series of compounds was identified as potent inhibitors of the PKS13 thioesterase (TE) domain. nih.govacs.org The lead compound from this series, TAM16, demonstrated excellent efficacy in mouse models of tuberculosis. acs.org However, further development of this specific benzofuran series was halted due to concerns over an insufficient safety window, specifically related to off-target inhibition of the hERG cardiac ion channel, which could lead to cardiotoxicity. nih.govacs.orgosti.gov Despite this setback, the research validated PKS13 as a promising target for tuberculosis treatment and established the benzofuran scaffold as a potent starting point for PKS13 inhibitors. researchgate.netnih.gov

| Compound | Description | Pks13 IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 1 | Initial Benzofuran Lead | 0.26 | acs.org |

Anti-inflammatory Mechanistic Investigations

Research into the anti-inflammatory properties of benzofuran derivatives has highlighted their potential to modulate key signaling pathways and mediators involved in the inflammatory response.

Studies have shown that certain halogenated derivatives of benzofuran can influence the secretion of inflammatory molecules. nih.gov Interleukin-6 (IL-6), a cytokine that promotes tumorigenesis by affecting apoptosis, proliferation, and angiogenesis, is a key target. nih.gov Elevated levels of IL-6 are found in the tissues of many cancer types, making its reduction a viable therapeutic strategy. nih.gov Specific benzofuran derivatives have been observed to decrease IL-6 secretion in tested cancer cell lines, with a more pronounced effect noted in HepG2 liver cancer cells. nih.govmdpi.com This suggests that the anti-inflammatory action of these compounds is, at least in part, mediated through the downregulation of crucial pro-inflammatory and tumor-promoting cytokines like IL-6. nih.gov

Antioxidant Activity and Free Radical Scavenging Capabilities

The benzofuran nucleus is a common feature in compounds exhibiting a dual role as both antioxidant and pro-oxidant agents, depending on the cellular environment and specific structural modifications.

Some benzofuran derivatives demonstrate notable antioxidant and free radical scavenging activity. nih.govresearchgate.net For instance, certain benzofuran-2-carboxamides have been evaluated for their ability to inhibit lipid peroxidation and scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.gov The presence of an electron-donating hydroxyl (-OH) group is suggested to play a role in these antioxidant actions. nih.gov Theoretical studies based on density functional theory (DFT) have explored the mechanisms behind the antioxidative activity of benzofuran–stilbene hybrid compounds. rsc.org These studies suggest that the O–H bond breakage is central to the antioxidant effect, proceeding through a hydrogen atom transfer (HAT) mechanism in the gas phase and a sequential proton loss–electron transfer (SPL–ET) mechanism in solvents. rsc.org

Conversely, in the context of cancer cells, some benzofuran derivatives can act as pro-oxidants. nih.govresearchgate.net Certain halogenated derivatives have been shown to elevate the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), particularly in HepG2 cells. nih.gov This pro-oxidative effect can contribute to their anticancer properties by inducing oxidative stress within tumor cells. nih.gov This dual potential highlights the complex biological activity of the benzofuran scaffold, which can be modulated by specific structural features and the cellular context. researchgate.net

Antimicrobial and Antifungal Activity Studies

Derivatives of the benzofuran ring system have been a source of compounds with significant antimicrobial and antifungal properties. nih.gov Synthetic benzofuran derivatives have been investigated for their activity against a wide range of pathogenic microbes, including bacteria and fungi. mdpi.comekb.eg

In terms of antibacterial activity, hydrophobic 2-arylbenzofurans have shown considerable effectiveness against five strains of vancomycin-resistant enterococci (VRE) and ten strains of methicillin-resistant Staphylococcus aureus (MRSA), with MIC₈₀ values as low as 3.13 µg/mL for MRSA. researchgate.net Other studies have identified benzofuran-isoxazole hybrids that exhibit potent activity against both Gram-positive and Gram-negative bacteria, including Micrococcus luteus, MRSA, Pseudomonas aeruginosa, and Klebsiella pneumoniae. niscpr.res.in

The antifungal potential of this class of compounds is also well-documented. nih.govsci-hub.se Amiodarone, a synthetic drug based on the benzofuran ring, has potent antifungal activity, which is believed to involve the mobilization of intracellular calcium. nih.gov Following this lead, various benzofuran derivatives were synthesized and tested against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Certain structural modifications, such as the conversion of a methyl benzofurancarboxylate into its dibromo derivative, have been shown to drastically increase antifungal activity. nih.gov Some benzofuran derivatives isolated from Senecio glaucus were potent against S. aureus and E. coli but showed weaker activity against the fungi Candida albicans and Aspergillus flavus. ekb.eg

The table below summarizes the observed antimicrobial and antifungal activities of various benzofuran derivatives.

| Compound Class | Target Organism(s) | Observed Activity |

| Hydrophobic 2-Arylbenzofurans | Vancomycin-Resistant Enterococci (VRE), Methicillin-Resistant Staphylococcus aureus (MRSA) | MICs = 3.13-6.25 µg/mL against VRE; MIC₈₀ = 3.13 µg/mL against MRSA. researchgate.net |

| Benzofuran-Isoxazole Hybrids | M. luteus, MRSA, B. subtilis, P. aeruginosa, K. pneumoniae, E. coli | Potent activity against tested bacterial strains. niscpr.res.in |

| Benzofuran Derivatives | Cryptococcus neoformans, Aspergillus fumigatus | Significant inhibition of fungal growth. nih.gov |

| Benzofuran Derivatives from Senecio glaucus | S. aureus, E. coli, C. albicans, A. flavus | Potent against bacteria, weak against fungi. ekb.eg |

Anticancer and Cytotoxic Effects on Diverse Cancer Cell Lines

The benzofuran scaffold is a key component in many natural and synthetic compounds with significant anticancer and cytotoxic properties against a variety of cancer cell lines. nih.govresearchgate.net

Derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated potent cytotoxic activity. mdpi.com The introduction of halogen atoms, such as bromine, and methoxy (B1213986) groups can enhance the anticancer potential of these molecules. nih.govmdpi.com These compounds have been tested against a panel of human cancer cell lines, including those from the lung (A549), liver (HepG2), colon (HCT116, SW480, SW620), prostate (PC3), and breast (MDA-MB-231). mdpi.com

The mechanisms underlying their anticancer effects are multifaceted. Studies have shown that these derivatives can induce apoptosis (programmed cell death) through both caspase-dependent and potentially caspase-independent pathways. nih.govmdpi.com For example, one derivative significantly increased the activity of caspases 3/7 in both HepG2 and A549 cells. mdpi.com Furthermore, these compounds can influence the cell cycle, with some inducing arrest at the G2/M phase and others causing arrest at the S and G2/M phases, thereby inhibiting cancer cell proliferation. mdpi.com As mentioned previously, some of these derivatives also exhibit pro-oxidative effects, which contribute to their cytotoxicity in cancer cells. nih.gov

The table below presents the cytotoxic activity (IC₅₀ values) of two halogenated benzofuran derivatives against various human cancer cell lines.

| Cell Line | Cancer Type | Compound 7 IC₅₀ (µM) | Compound 8 IC₅₀ (µM) |

| A549 | Lung | 10.1 ± 1.1 | 11.5 ± 0.9 |

| HepG2 | Liver | 22.1 ± 1.9 | 11.9 ± 1.2 |